![molecular formula C12H14ClNO B2486271 1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime CAS No. 303986-24-5](/img/structure/B2486271.png)
1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime involves complex organic reactions, including acylation, cyclization, and oximation. For example, the synthesis of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime from dehydroabietic acid demonstrates the complexity and precision required in synthesizing such compounds (Jian-Qiang Zheng et al., 2014). Additionally, the "one-pot" reaction method has been employed for synthesizing related compounds, showcasing the efficiency improvements in chemical synthesis processes (Gao Xue-yan, 2011).
Molecular Structure Analysis
The crystal structure and molecular conformation of related compounds provide insights into their stability and reactivity. For instance, the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime reveals specific conformational features such as chair and half-chair conformations of cyclohexane rings and an E conformation of the C=N bond, highlighting the importance of molecular structure in determining the compound's physical and chemical properties (Jian-Qiang Zheng et al., 2014).
Chemical Reactions and Properties
Compounds within this class participate in a variety of chemical reactions, including oxime formation and reactions with isocyanates. The preparation and reactivity of cyclopropenone oximes demonstrate the versatility and potential for further chemical modifications of these compounds (H. Yoshida et al., 1988).
Physical Properties Analysis
The physical properties, such as crystal structure and solvolysis reactions, are crucial for understanding the behavior of these compounds under different conditions. For example, the solvolysis reactions of 1,2-bis(trimethylsiloxy)cyclopropanes, leading to α-ketols and enones, provide insights into the stability and reactivity of cyclopropyl-containing compounds (Raymond Le Goaller & J. Pierre, 1978).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and participation in cycloaddition reactions, highlight the synthetic utility and chemical diversity of these compounds. The efficient synthesis of phenyl cyclopropyl methanones and their evaluation as anti-mycobacterial agents exemplify the potential applications of these chemicals in medicinal chemistry (N. Dwivedi et al., 2005).
Applications De Recherche Scientifique
Crystal Structure Analysis
The compound's crystal structure has been examined, providing insights into its molecular conformation and interactions. This is essential for understanding its chemical properties and potential applications in various fields, such as material science or pharmaceuticals (Zheng, Cui, & Rao, 2014).
Synthesis Methods
Research has been conducted on the synthesis of this compound, focusing on cost-effective and scalable methods. This is vital for its practical application in industrial and pharmaceutical contexts (Hong-bo, 2009).
Intermediates in Insecticide Production
The compound is used as an intermediate in the production of certain insecticides, showcasing its role in agricultural chemical development (Xue-yan, 2011).
Pharmaceutical Intermediates
It serves as an intermediate in the synthesis of various pharmaceutical compounds, underlining its importance in drug development and medical research (Guo et al., 2017).
Antibacterial Properties
Some derivatives of this compound have been studied for their antibacterial activities, indicating potential uses in the development of new antibiotics or antiseptics (Chaudhary, Shukla, & Kant, 2021).
Propriétés
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)cyclopropyl]-N-methoxyethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-8(14-15-2)11-7-12(11)9-3-5-10(13)6-4-9/h3-6,11-12H,7H2,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOPFLIRWQXMEB-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1CC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1CC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]-](/img/structure/B2486188.png)
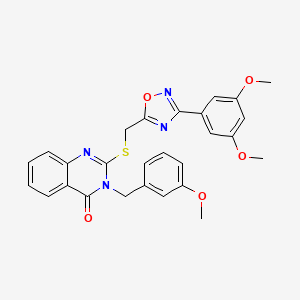
![1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2486192.png)
![2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2486193.png)
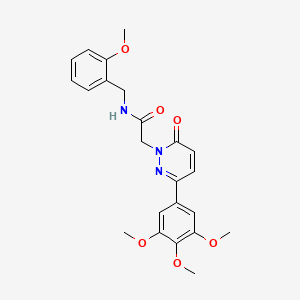
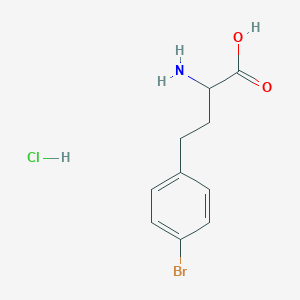
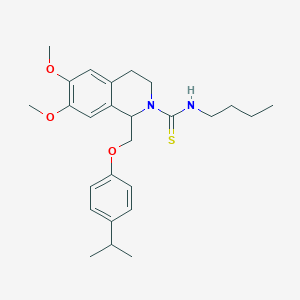
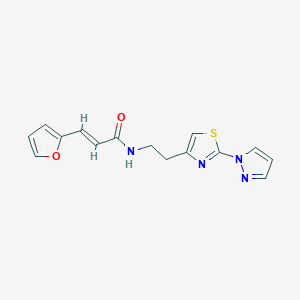
![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)
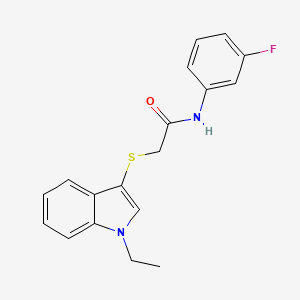
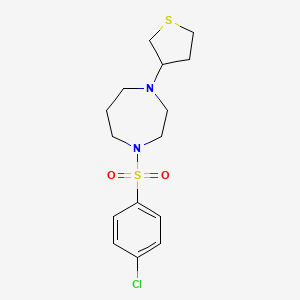
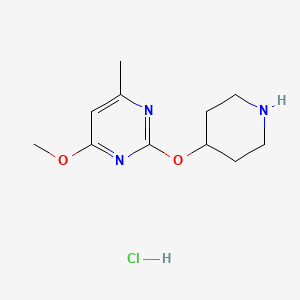
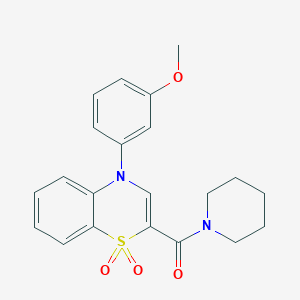
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)